molecular formula C18H10F3N5O B2414021 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3,4,5-trifluorophenyl)pyrimidin-4-amine CAS No. 2034243-64-4

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3,4,5-trifluorophenyl)pyrimidin-4-amine

Cat. No. B2414021
CAS RN: 2034243-64-4
M. Wt: 369.307
InChI Key: XVLKYYZEWVICOA-UHFFFAOYSA-N
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Description

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3,4,5-trifluorophenyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Antioxidant Activity

A study focused on synthesizing a series of derivatives including N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds were screened for in vitro antioxidant activity, revealing that certain derivatives showed significant radical scavenging due to electron-donating substituents enhancing the activity (Kotaiah et al., 2012).

Anticancer Activity

A series of compounds including 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives were synthesized and tested for anticancer activity. The study reported good to moderate activity on various human cancer cell lines (Yakantham et al., 2019).

Photoinduced Molecular Rearrangements

Research on the photochemistry of 3,5-disubstituted 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles explored photolytic species arising from heterolytic cleavage of the ring O−N bond, leading to open-chain intermediates and the formation of 1,2,4-triazolin-5-ones, triazoles, indazoles, and benzimidazoles (Buscemi et al., 1996).

Pesticidal Activities

A study on the design and synthesis of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety found these compounds to possess excellent insecticidal and fungicidal activities against various pests and pathogens (Liu et al., 2021).

Antibacterial Activity

Research on the synthesis and antibacterial activity evaluation of polyheterocycles incorporating the oxadiazole moiety demonstrated that most of the synthesized compounds showed good antibacterial activity, suggesting potential for developing antibacterial candidate drugs (Hu et al., 2005).

properties

IUPAC Name

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3,4,5-trifluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N5O/c19-13-6-11(7-14(20)15(13)21)24-17-12(8-22-9-23-17)18-25-16(26-27-18)10-4-2-1-3-5-10/h1-9H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLKYYZEWVICOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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